molecular formula C20H18FN3O4S B4046304 methyl [5-(2-anilino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate

methyl [5-(2-anilino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate

Cat. No.: B4046304
M. Wt: 415.4 g/mol
InChI Key: CXCCGSULVSFIBW-UHFFFAOYSA-N
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Description

Methyl [5-(2-anilino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate is a useful research compound. Its molecular formula is C20H18FN3O4S and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.10020540 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Applications

A new antihypertensive imidazoline compound was tested over 3 weeks in patients with moderate to severe hypertension. The study found significant blood pressure reduction in both supine and upright positions, with normalization achieved in nearly two-thirds of the patients. Side effects were present in 30% of the cases, but no toxic effects were registered. The compound's effectiveness in reducing blood pressure suggests potential applications in hypertension management (Brunner et al., 1977).

Metabolism and Disposition

A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist under development for insomnia treatment revealed significant findings. The elimination of drug-related material occurred mainly via feces, with urinary excretion accounting for a smaller portion of total radioactivity. The compound was extensively metabolized, indicating its potential in insomnia treatment through targeting orexin receptors (Renzulli et al., 2011).

Anesthetic Induction

Midazolam, a benzodiazepine, showed advantages in hemodynamic investigations of coronary patients. It was deemed useful in the induction of and as an adjuvant to anesthesia due to its hemodynamic effect. This study highlights midazolam's role in anesthesia induction, especially in cardiac and vascular surgery (Schleussner et al., 1981).

Sleep Effects in Normal Subjects

Midazolam's effects on sleep were studied in normal young volunteers, showing modification in self-evaluated sleep parameters compared with placebo. The drug altered sleep onset latency, duration, quality, and morning awakening feelings. These findings suggest midazolam's utility in sleep studies and its potential effects on sleep quality and perception (Krieger et al., 1983).

Exposure to Environmental Chemicals

A study on the exposure to carcinogenic heterocyclic amines in food showed that humans are continually exposed to these compounds, which may not be formed endogenously. This research provides insights into dietary risks and the importance of monitoring such exposures (Ushiyama et al., 1991).

Properties

IUPAC Name

methyl 2-[5-(2-anilino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-28-18(26)12-23-16(11-17(25)22-14-5-3-2-4-6-14)19(27)24(20(23)29)15-9-7-13(21)8-10-15/h2-10,16H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCCGSULVSFIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(C(=O)N(C1=S)C2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [5-(2-anilino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate
Reactant of Route 2
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methyl [5-(2-anilino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate
Reactant of Route 3
methyl [5-(2-anilino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate
Reactant of Route 4
Reactant of Route 4
methyl [5-(2-anilino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate
Reactant of Route 5
Reactant of Route 5
methyl [5-(2-anilino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate
Reactant of Route 6
Reactant of Route 6
methyl [5-(2-anilino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate

Disclaimer and Information on In-Vitro Research Products

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